1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that is notable for its unique chemical structure and potential applications in various scientific fields. The compound features a cyclopropane ring, a quinoline moiety, and a methoxyphenethyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea typically involves a multi-step process that includes the formation of key intermediates. Starting from commercially available precursors, the initial step may involve the cyclization of a suitable precursor to form the tetrahydroquinoline ring. Subsequent steps include the introduction of the cyclopropane carbonyl group and the methoxyphenethyl group through standard organic synthesis techniques such as alkylation, acylation, and condensation reactions. The specific conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow synthesis methods. These methods improve the efficiency and safety of the process by allowing precise control over reaction conditions. Optimized reaction parameters and advanced purification techniques, such as crystallization and chromatography, ensure consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form more complex structures with potential new functionalities.
Reduction: : Reduction reactions may be employed to alter specific functional groups within the molecule.
Substitution: : The compound can participate in substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Common reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: : Catalysts such as palladium on carbon (Pd/C) or copper catalysts facilitate substitution reactions, often in the presence of suitable ligands and solvents.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions could lead to new compounds with varied side chains and functional groups.
Scientific Research Applications
Chemistry
The compound is of interest in synthetic chemistry for the development of new reactions and catalysts. Its unique structure allows for the exploration of novel chemical transformations and the synthesis of complex molecules.
Biology
In biological research, 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea may be studied for its potential interactions with biological macromolecules. Investigations into its binding affinity and specificity can reveal insights into enzyme inhibition, receptor modulation, or other bioactivities.
Medicine
The compound could be explored for its therapeutic potential. Preliminary studies may investigate its efficacy as a drug candidate, examining its pharmacokinetics, bioavailability, and therapeutic index.
Industry
In the industrial context, the compound may be utilized as an intermediate in the synthesis of more complex molecules or as a reagent in specialized chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interactions at the molecular level. The cyclopropane ring and quinoline moiety are known to be involved in various molecular pathways. The compound may act on specific enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed mechanistic studies are necessary to elucidate these interactions and their implications for its bioactivity.
Comparison with Similar Compounds
Unique Features
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea stands out due to its distinctive combination of functional groups and structural motifs. The presence of the cyclopropane ring and the methoxyphenethyl group imparts unique chemical and physical properties compared to other similar compounds.
List of Similar Compounds
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenyl)urea: : Lacks the methoxy substituent.
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorophenethyl)urea: : Contains a chloro group instead of a methoxy group.
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenethyl)urea: : Differently positioned methoxy group on the phenyl ring.
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-9-4-16(5-10-20)12-13-24-23(28)25-19-8-11-21-18(15-19)3-2-14-26(21)22(27)17-6-7-17/h4-5,8-11,15,17H,2-3,6-7,12-14H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUIJZAJRUIQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.